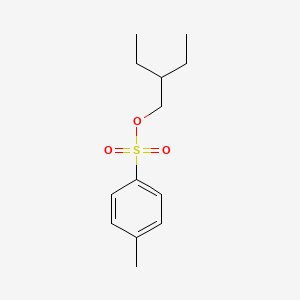

2-ethylbutyl 4-methylbenzenesulfonate

CAS No.:

Cat. No.: VC13714372

Molecular Formula: C13H20O3S

Molecular Weight: 256.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20O3S |

|---|---|

| Molecular Weight | 256.36 g/mol |

| IUPAC Name | 2-ethylbutyl 4-methylbenzenesulfonate |

| Standard InChI | InChI=1S/C13H20O3S/c1-4-12(5-2)10-16-17(14,15)13-8-6-11(3)7-9-13/h6-9,12H,4-5,10H2,1-3H3 |

| Standard InChI Key | XJZAAQSPQLHGDB-UHFFFAOYSA-N |

| SMILES | CCC(CC)COS(=O)(=O)C1=CC=C(C=C1)C |

| Canonical SMILES | CCC(CC)COS(=O)(=O)C1=CC=C(C=C1)C |

Introduction

Chemical Identity and Structural Analysis

Molecular Structure

2-Ethylbutyl 4-methylbenzenesulfonate consists of a 4-methylbenzenesulfonate group (C₇H₇SO₃) esterified with a 2-ethylbutyl alcohol (C₆H₁₃OH). The molecular formula is C₁₃H₂₀O₃S, with a theoretical molecular weight of 272.36 g/mol. The tosylate group contributes a sulfonate (-SO₃⁻) functionality, while the 2-ethylbutyl chain introduces branching, influencing the compound’s solubility and reactivity .

Key Structural Features:

-

Aromatic Ring: The 4-methylbenzenesulfonate group contains a benzene ring with a methyl (-CH₃) substituent at the para position.

-

Sulfonate Ester Linkage: The sulfonate group is bonded to the oxygen of the 2-ethylbutyl chain, forming a stable ester.

-

Branched Alkyl Chain: The 2-ethylbutyl group (CH₂CH(C₂H₅)CH₂CH₂-) introduces steric effects, impacting interactions with biological targets or solvents .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-ethylbutyl 4-methylbenzenesulfonate typically involves the esterification of 4-methylbenzenesulfonyl chloride (tosyl chloride) with 2-ethylbutanol. A method adapted from a patent for preparing 2-(2-thienyl)ethyl 4-methylbenzenesulfonate is outlined below:

Reaction Conditions:

-

Reactants: Tosyl chloride, 2-ethylbutanol.

-

Catalyst: Potassium hydroxide (KOH) or sodium hydroxide (NaOH).

-

Solvent: Dichloromethane (CH₂Cl₂).

-

Acid Scavenger: Triethylamine (Et₃N).

-

Temperature: Room temperature (20–25°C).

Reaction Mechanism:

The base (KOH) deprotonates the alcohol, enhancing its nucleophilicity. The alkoxide ion attacks the electrophilic sulfur in tosyl chloride, displacing chloride and forming the sulfonate ester.

Yield Optimization:

-

Catalyst Choice: Potassium hydroxide yields higher efficiency (up to 96%) compared to sodium hydroxide .

-

Solvent Purity: Anhydrous dichloromethane minimizes side reactions.

-

Stoichiometry: A 1:1 molar ratio of alcohol to tosyl chloride ensures complete conversion.

Physicochemical Properties

Physical Properties

While direct measurements for 2-ethylbutyl 4-methylbenzenesulfonate are scarce, properties can be inferred from analogous compounds:

Stability and Reactivity

-

Hydrolysis: Susceptible to hydrolysis under acidic or basic conditions, regenerating 4-methylbenzenesulfonic acid and 2-ethylbutanol.

-

Thermal Stability: Stable at room temperature but may decompose above 200°C.

Applications in Pharmaceutical and Industrial Contexts

Industrial Uses

-

Surfactants: The amphiphilic nature of tosylates enables use in detergents and emulsifiers.

-

Polymer Chemistry: As initiators or chain-transfer agents in radical polymerization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume